molecular formula C21H22N6O3 B12461169 2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one

2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B12461169
M. Wt: 406.4 g/mol
InChI Key: PJLDDCPFYCBMJO-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The nitro group is introduced through nitration reactions, and the piperazine moiety is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups onto the quinazoline ring.

Scientific Research Applications

2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the piperazine moiety enhances its potential as a therapeutic agent, distinguishing it from other quinazoline derivatives.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H22N6O3/c1-14(22)20(28)25-9-11-26(12-10-25)21-23-18-8-7-16(27(29)30)13-17(18)19(24-21)15-5-3-2-4-6-15/h2-8,13-14H,9-12,22H2,1H3

InChI Key

PJLDDCPFYCBMJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4)N

Origin of Product

United States

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